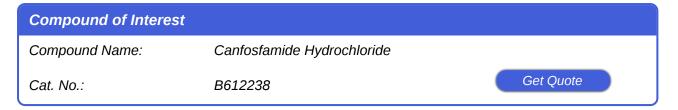


Application Notes and Protocols for Assessing Canfosfamide Cytotoxicity Using Cell Viability Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

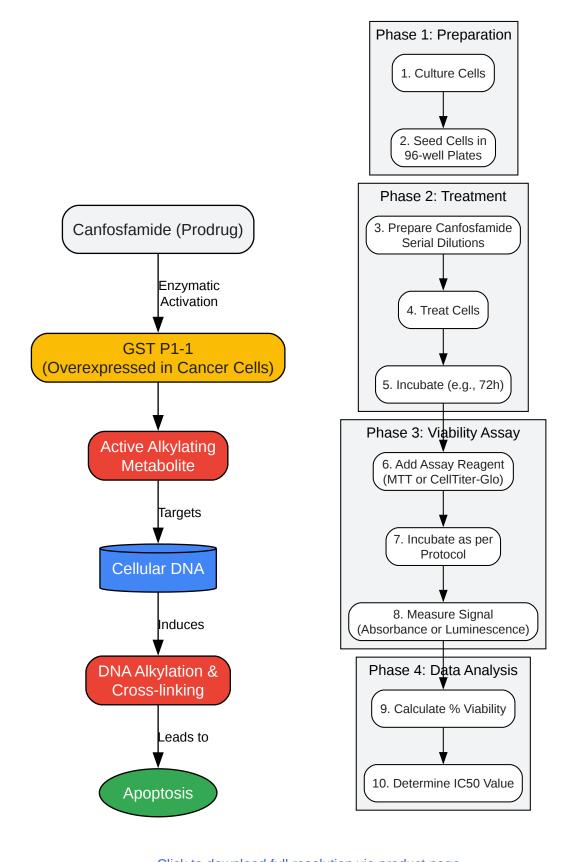
Canfosfamide (formerly known as TLK286) is a glutathione analog prodrug designed for targeted cancer therapy. Its mechanism of action relies on the elevated levels of glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in a variety of solid tumors, including ovarian and non-small cell lung cancer.[1][2] In the presence of GST P1-1, Canfosfamide is activated, releasing a potent DNA alkylating agent.[1][3] This active metabolite forms covalent bonds with nucleic acids and proteins, inducing cellular stress and ultimately leading to apoptosis in cancer cells.[3] This targeted activation makes Canfosfamide selectively cytotoxic to tumor cells while sparing normal tissues with lower GST P1-1 expression.[2]

These application notes provide detailed protocols for two common cell viability assays, the MTT and CellTiter-Glo® assays, to quantitatively assess the cytotoxic effects of Canfosfamide on cancer cell lines.

Mechanism of Action of Canfosfamide

The cytotoxic activity of Canfosfamide is initiated by its enzymatic activation within cancer cells.





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- 3. Suppression of non-small-cell lung cancer A549 tumor growth by an mtDNA mutation-targeting pyrrole-imidazole polyamide-triphenylphosphonium and a senolytic drug PMC [pmc.ncbi.nlm.nih.gov]
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